molecular formula C15H24N2O6 B12558362 tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate

tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate

Cat. No.: B12558362
M. Wt: 328.36 g/mol
InChI Key: MRHMNHAWMWGNBF-MEBBXXQBSA-N
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Description

tert-Butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[44]nonane-1-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The synthetic route often starts with the preparation of the spirocyclic intermediate, followed by the introduction of the tert-butyl ester and other functional groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Functional groups can be substituted under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and result in various effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules with different functional groups. For example:

Properties

Molecular Formula

C15H24N2O6

Molecular Weight

328.36 g/mol

IUPAC Name

tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C15H24N2O6/c1-14(2,3)23-13(21)17-7-5-6-15(17)8-10(18)16(12(15)20)9-11(19)22-4/h10,18H,5-9H2,1-4H3/t10-,15-/m1/s1

InChI Key

MRHMNHAWMWGNBF-MEBBXXQBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]12C[C@H](N(C2=O)CC(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(N(C2=O)CC(=O)OC)O

Origin of Product

United States

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